molecular formula C7H7BrN4O2 B164019 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile CAS No. 139975-78-3

3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile

Cat. No.: B164019
CAS No.: 139975-78-3
M. Wt: 259.06 g/mol
InChI Key: DFDZIMWEKUXHMN-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile is a chemical compound with the molecular formula C₇H₇BrN₄O₂. It is characterized by the presence of a bromine atom, a nitro group, and a nitrile group attached to an imidazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile typically involves the following steps:

    Nitration: The addition of a nitro group to the imidazole ring.

    Alkylation: The attachment of a propanenitrile group to the imidazole ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to optimize the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and nitrile group also contribute to the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
  • 3-(5-Fluoro-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
  • 3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile

Uniqueness

3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2/c1-5-10-7(12(13)14)6(8)11(5)4-2-3-9/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDZIMWEKUXHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CCC#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379360
Record name 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139975-78-3
Record name 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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